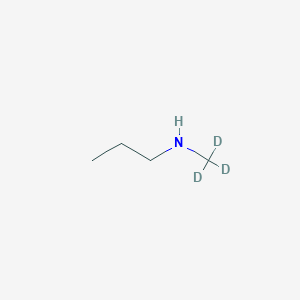

N-(Methyl-d3)-1-propanamine

Description

N-(Methyl-d3)-1-propanamine (CAS 223459-65-2) is a deuterated amine derivative of 1-propanamine, where three hydrogen atoms in the methyl group attached to the nitrogen are replaced with deuterium (CD₃). This isotopic substitution significantly alters its physical and chemical properties, making it valuable in specialized applications such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and pharmacokinetic studies . The compound’s structure is represented as CH₂CH₂CH₂NH-CD₃, with a molecular formula of C₄H₈D₃N and a molecular weight of approximately 89.17 g/mol (calculated based on isotopic substitution) .

Deuterated compounds like this compound are critical in reducing background noise in analytical techniques due to their distinct isotopic signatures. They are also used as internal standards in quantitative analysis and as tracers in metabolic studies .

Properties

Molecular Formula |

C4H11N |

|---|---|

Molecular Weight |

76.16 g/mol |

IUPAC Name |

N-(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C4H11N/c1-3-4-5-2/h5H,3-4H2,1-2H3/i2D3 |

InChI Key |

GVWISOJSERXQBM-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC |

Canonical SMILES |

CCCNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Methyl-d3)-1-propanamine can be synthesized through several methods. One common approach involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to produce methyl-d3-amine . Another method involves the reaction of N-(1,1,1-trideuteriomethyl)phthalimide with acids to form salts of methyl-d3-amine .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

N-(Methyl-d3)-1-propanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N-(Methyl-d3)-1-propanamine has a wide range of applications in scientific research:

Chemistry: It is used as a deuterated reagent in various chemical reactions to study reaction mechanisms and kinetics.

Biology: The compound is used in metabolic studies to trace biochemical pathways involving amines.

Industry: this compound is used in the production of specialty chemicals and materials with unique isotopic properties.

Mechanism of Action

The mechanism of action of N-(Methyl-d3)-1-propanamine involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of biochemical reactions due to the kinetic isotope effect, leading to altered metabolic pathways and improved stability of deuterated drugs .

Comparison with Similar Compounds

Structural and Functional Analogues

N,N-Dimethyl-1-propanamine (CAS 926-63-6)

- Molecular Formula : C₅H₁₃N

- Molecular Weight : 87.16 g/mol

- Structure : CH₃CH₂CH₂N(CH₃)₂

- Applications :

- Key Differences: Non-deuterated, with two methyl groups on the nitrogen. Lower molecular weight and distinct reactivity compared to deuterated analogues. Not suitable for isotopic labeling or analytical applications requiring deuterium .

N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine (CAS 68937-41-7)

- Molecular Formula : C₈H₁₈ClN

- Molecular Weight : 163.69 g/mol

- Structure : CH₃CH₂CH₂N(CH₂CH₂Cl)(CH(CH₃)₂)

- Applications: Precursor in the synthesis of organophosphorus compounds and chemical warfare agents (e.g., Schedule 2B04 substances under the Chemical Weapons Convention) .

- Key Differences :

N,N′-Dimethyl-1,3-propanediamine (CAS 111-33-1)

- Molecular Formula : C₅H₁₄N₂

- Molecular Weight : 102.18 g/mol

- Structure : NH₂CH₂CH₂CH₂N(CH₃)₂

- Applications :

- Key Differences: Diamine structure with two amine groups. Broader industrial applications compared to monoamines like N-(Methyl-d3)-1-propanamine .

Deuterated Analogues

Nordoxepin D3 HCl (CAS 1331665-54-3)

- Molecular Formula: C₁₈H₁₇D₃ClNO

- Molecular Weight : 304.83 g/mol

- Applications :

- Key Differences :

Physical and Economic Comparison

Research and Industrial Relevance

Biological Activity

N-(Methyl-d3)-1-propanamine, also known as Clomipramine-D3, is a deuterated derivative of the tricyclic antidepressant Clomipramine. This compound has garnered attention due to its biological activity, particularly in relation to neurotransmitter transporters and receptor interactions. Below is a detailed examination of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula:

- Molar Mass: 318.86 g/mol

- CAS Number: 136765-29-2

- EINECS Number: 604-604-1

- Storage Conditions: 2-8°C

This compound primarily functions as a blocker for several neurotransmitter transporters:

- Serotonin Transporter (SERT): Ki = 0.14 nM

- Norepinephrine Transporter (NET): Ki = 54 nM

- Dopamine Transporter (DAT): Ki = 3 nM

These low inhibition constants indicate a high affinity for these transporters, suggesting that this compound may effectively modulate serotonin, norepinephrine, and dopamine levels in the brain, which are critical for mood regulation and other neuropsychological functions .

Biological Activity Data

The following table summarizes the binding affinities of this compound to various neurotransmitter receptors:

| Receptor | Type | Ki (nM) |

|---|---|---|

| Serotonin | SERT | 0.14 |

| Norepinephrine | NET | 54 |

| Dopamine | DAT | 3 |

Case Studies and Research Findings

-

Antidepressant Efficacy:

A study highlighted the efficacy of Clomipramine-D3 in treating depression through its action on SERT and NET. The deuterated form may provide insights into pharmacokinetics and metabolism due to the isotopic labeling . -

Neurotransmitter Modulation:

Research indicated that compounds similar to this compound could enhance synaptic levels of serotonin and norepinephrine, leading to improved mood and anxiety outcomes in clinical settings. The unique structure allows for better tracking in metabolic studies . -

Comparative Studies:

Comparative studies with non-deuterated Clomipramine showed that the deuterated version exhibited similar pharmacological profiles but with potential differences in half-life and metabolic pathways due to the presence of deuterium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.